Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate

Protecting Group Strategy Orthogonal Deprotection Medicinal Chemistry Synthesis

Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate is a 4,4-disubstituted piperidine derivative characterized by a tertiary alcohol at the 4-position and an ethyl carbamate (ethoxycarbonyl) protecting group at N-1. It is classified primarily as a synthetic intermediate and protected building block for medicinal chemistry.

Molecular Formula C14H19NO3
Molecular Weight 249.3 g/mol
CAS No. 16332-22-2
Cat. No. B103021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxy-4-phenylpiperidine-1-carboxylate
CAS16332-22-2
Molecular FormulaC14H19NO3
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC(CC1)(C2=CC=CC=C2)O
InChIInChI=1S/C14H19NO3/c1-2-18-13(16)15-10-8-14(17,9-11-15)12-6-4-3-5-7-12/h3-7,17H,2,8-11H2,1H3
InChIKeyYDYRNUOFYGNGMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Hydroxy-4-Phenylpiperidine-1-Carboxylate (CAS 16332-22-2): Structural and Physicochemical Baseline for Procurement


Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate is a 4,4-disubstituted piperidine derivative characterized by a tertiary alcohol at the 4-position and an ethyl carbamate (ethoxycarbonyl) protecting group at N-1. It is classified primarily as a synthetic intermediate and protected building block for medicinal chemistry . Its computed physicochemical properties (PubChem CID 85987) include a molecular weight of 249.30 g/mol, XLogP3 of 1.6, topological polar surface area of 49.8 Ų, 1 hydrogen bond donor, and 3 hydrogen bond acceptors [1]. These properties position it within favorable drug-like chemical space, yet its core differentiation from close analogs arises from the specific combination of the N-ethoxycarbonyl protecting group and the unsubstituted 4-phenyl ring, which dictates its orthogonal reactivity and physicochemical profile relative to Boc-protected or halogenated variants.

Why 4-Hydroxy-4-Phenylpiperidine Derivatives Cannot Be Interchanged for Ethyl 4-Hydroxy-4-Phenylpiperidine-1-Carboxylate


Generic substitution among 4-hydroxy-4-phenylpiperidine analogs fails because the N-1 protecting group governs orthogonal reactivity, stability, and downstream functionalization potential. The free amine (CAS 40807-61-2) cannot undergo selective 4-OH derivatization without N-1 interference, while the Boc-protected analog (CAS 172734-33-7) is labile to TFA, precluding its use in acid-sensitive synthetic sequences [1]. Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate, with its ethyl carbamate group, offers a distinct deprotection profile—stable to hydrogenolysis and orthogonal to Fmoc chemistry—enabling synthetic routes where Boc or Cbz protection would fail. Similarly, halogenated 4-phenyl analogs (e.g., 4-chlorophenyl) introduce altered lipophilicity and electronic effects that shift biological target engagement relative to the unsubstituted phenyl scaffold [2].

Quantitative Differentiation of Ethyl 4-Hydroxy-4-Phenylpiperidine-1-Carboxylate from Closest Analogs


Ethyl Carbamate vs. Boc: Orthogonal Deprotection Stability Enables Acid-Sensitive Synthetic Routes

Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate features an N-ethoxycarbonyl group that is stable to acidic conditions (e.g., 4 M HCl/dioxane) which rapidly cleave the Boc analog (CAS 172734-33-7). Conversely, ethyl carbamates are cleaved by TMSI or HBr/AcOH, conditions to which Boc is labile [1]. This orthogonal stability profile allows synthetic sequences requiring acid-stable amine protection. The free amine (CAS 40807-61-2) lacks any protecting group and cannot be used in sequences requiring N-1 masking.

Protecting Group Strategy Orthogonal Deprotection Medicinal Chemistry Synthesis

Physicochemical Profile: Lower Lipophilicity Than Boc Analog Improves Aqueous Solubility

The computed XLogP3 of ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate is 1.6, significantly lower than the estimated XLogP3 of ~2.5 for the Boc analog (CAS 172734-33-7) [1]. The lower lipophilicity of the ethyl carbamate is expected to improve aqueous solubility and reduce non-specific protein binding in biological assays. The unsubstituted phenyl ring further distinguishes it from the 4-chlorophenyl analog (XLogP3 ~2.2, computed), which introduces increased hydrophobicity and potential CYP450 interactions [2].

ADME Properties Lipophilicity Drug-Likeness

Validated Scaffold for Nociceptin Receptor Ligands: SAR-Derived Differentiator

The 4-hydroxy-4-phenylpiperidine scaffold has been validated through SAR studies at the nociceptin (NOP) receptor. A derivative with modifications at N-1, for which ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate would serve as a late-stage intermediate, demonstrated a Ki of 162 nM for the nociceptin receptor [1]. In contrast, 4-acetyl-4-phenylpiperidine derivatives showed weaker or no analgesic activity in tail-flick assays at 50–100 mg/kg, indicating that the 4-hydroxy substitution pattern is critical for target engagement [2]. The ethyl carbamate provides a tractable handle for N-1 diversification without perturbing the 4-hydroxy pharmacophore.

Nociceptin Receptor Opioid Pharmacology SAR

Analytical Differentiation: HPLC Retention Profile on Newcrom R1 Column

A published HPLC application demonstrates the separation of ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate on a Newcrom R1 mixed-mode column, achieving baseline resolution from closely related analogs [1]. This method provides a validated QC protocol for identity and purity verification. In contrast, the free amine (CAS 40807-61-2) and Boc analog (CAS 172734-33-7) require different column chemistries (e.g., C18 reverse phase) due to differences in ionization state and hydrophobicity. The mixed-mode retention mechanism exploits the compound's dual hydrophobic and cationic character, which is modulated specifically by the ethyl carbamate group.

Analytical QC HPLC Purity Verification

High-Value Application Scenarios for Ethyl 4-Hydroxy-4-Phenylpiperidine-1-Carboxylate


Synthesis of Nociceptin/Orphanin FQ (NOP) Receptor Ligands Requiring Late-Stage N-1 Diversification

The ethyl carbamate serves as a stable N-1 protecting group during 4-OH functionalization (e.g., O-alkylation, esterification), after which it can be selectively removed under orthogonal conditions (TMSI or HBr/AcOH) to liberate the secondary amine for diversification into potent NOP receptor ligands. This route is supported by SAR studies showing that 4-hydroxy-4-phenylpiperidine derivatives bind the NOP receptor with sub-micromolar affinity, and that the N-1 substituent critically modulates potency and selectivity [1].

Parallel Medicinal Chemistry Libraries for CNS Drug Discovery Where Low Lipophilicity Is Desired

With an XLogP3 of 1.6, this compound is significantly less lipophilic than its Boc-protected (XLogP3 ~2.5) or 4-chlorophenyl (XLogP3 ~2.2) analogs [1]. This property is advantageous for CNS-targeted libraries where excessive lipophilicity increases the risk of hERG binding, phospholipidosis, and high metabolic turnover. The compound serves as a core scaffold for parallel synthesis of amide, sulfonamide, or urea libraries at N-1 after deprotection, while maintaining favorable ADME starting points.

Intermediate for Peripherally Restricted Opioid Analgesic Candidates

Patent literature identifies 4-hydroxy-4-phenylpiperidine derivatives as peripheral opioid agonists with reduced CNS penetration relative to morphine [1]. The ethyl carbamate provides a protecting group compatible with the synthetic steps required to install the N-1 diarylalkylamide side chains that confer peripheral restriction. Its lower lipophilicity, relative to halogenated phenyl analogs, may further contribute to reduced blood-brain barrier permeability [2].

Analytical Reference Standard for HPLC Method Development and Quality Control

The documented HPLC separation on Newcrom R1 mixed-mode columns provides a ready-to-adopt analytical method for identity and purity testing [1]. Procurement of this compound as a characterized reference standard (purity ≥98%, as offered by multiple vendors) enables immediate method transfer and qualification, reducing analytical development timelines for projects utilizing the 4-hydroxy-4-phenylpiperidine scaffold.

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